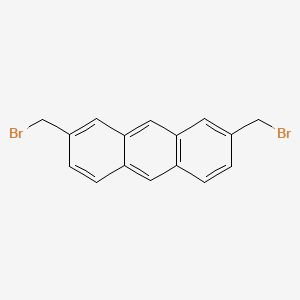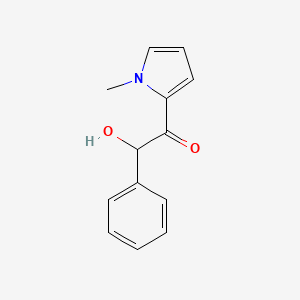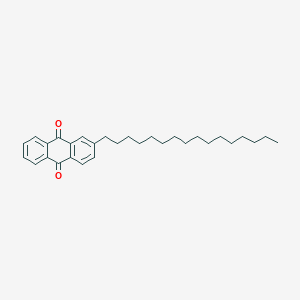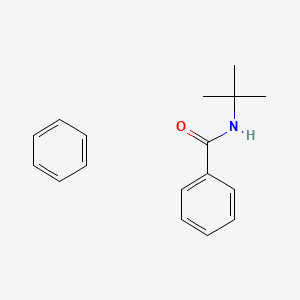![molecular formula C7H11NO B14368908 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane CAS No. 93028-85-4](/img/structure/B14368908.png)
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane is a complex organic compound characterized by its unique tricyclic structure. This compound contains an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane can be achieved through various methods. One common approach involves the reaction of keto acids with methyl chloroformate and substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This method provides good to excellent yields of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reaction optimization would apply. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Ethyl-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one
- 3-Oxa-9-azatricyclo[3.3.1.02,4]non-7-yl atropate
- (1R,2S,4R,5S)-3-Oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2S)-3-hydroxy-2-phénylpropanoate
Uniqueness
3-Oxa-1-azatricyclo[5200~2,4~]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
93028-85-4 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3-oxa-1-azatricyclo[5.2.0.02,4]nonane |
InChI |
InChI=1S/C7H11NO/c1-2-6-7(9-6)8-4-3-5(1)8/h5-7H,1-4H2 |
Clé InChI |
RNICGOHSAGKDPA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(O2)N3C1CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)


![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)

![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
